Sodium N-lauroylsarcosinate

Catalog No.
S1511792
CAS No.
137-16-6
M.F
C15H29NNaO3
M. Wt
294.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium N-lauroylsarcosinate

CAS Number

137-16-6

Product Name

Sodium N-lauroylsarcosinate

IUPAC Name

sodium;2-[dodecanoyl(methyl)amino]acetate

Molecular Formula

C15H29NNaO3

Molecular Weight

294.39 g/mol

InChI

InChI=1S/C15H29NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-14(17)16(2)13-15(18)19;/h3-13H2,1-2H3,(H,18,19);

InChI Key

BZXMNFQDWOCVMU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+]

Synonyms

Gardol, lauroyl sarcosine, N-dodecanoyl-N-methylglycine, N-lauroyl sarcosinate, N-lauroyl sarcosine, N-lauroyl-N-methylaminoacetic acid, N-lauroylsarcosinate, N-lauroylsarcosine, N-lauroylsarcosine sodium salt, N-methyl-N-(1-oxododecyl)glycine sodium salt (1:1), sarcosyl NL, sarkosyl, sarkosyl L, sarkosyl NL, sarkosyl NL 30, sarkosyl, ammonium salt, sarkosyl, potassium salt, sodium lauroyl sarcosinate, sodium N-lauroyl sarcosinate, sodium N-lauroylsarcosinate, sodium N-laurylsarcosinate

Canonical SMILES

CCCCCCCCCCCC(=O)N(C)CC(=O)O.[Na]

Isomeric SMILES

CCCCCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+]

Protein and Membrane Isolation

  • Membrane protein solubilization: Due to its amphiphilic nature (having both water-loving and water-hating parts), SLS can effectively solubilize membrane proteins, aiding their extraction and purification from cells. This is crucial for studying protein structure, function, and interactions.
  • Cell lysis: SLS can disrupt cell membranes, releasing their contents for further analysis. This is used in various techniques, including protein extraction, DNA isolation, and enzyme assays.

Antibacterial and Antiviral Properties

  • Antimicrobial activity: Studies suggest that SLS exhibits antimicrobial activity against various bacteria, fungi, and viruses. This potential makes it a candidate for developing disinfectants and antimicrobial coatings.

Other Research Applications

  • Modulating gene expression: SLS has been shown to decrease transcription efficiency, potentially impacting gene expression studies. Researchers should consider this effect when using SLS in their experiments.
  • Lysing protoplasts: In microbiology, SLS can be used to lyse (break open) protoplasts, which are bacterial cells without their cell wall. This allows access to the cell's contents for further investigation.

Sodium N-lauroylsarcosinate, also known as sodium lauroyl sarcosinate, is a synthetic compound derived from sarcosine, an amino acid that occurs naturally in the body. Its chemical formula is C15H28NO3NaC_{15}H_{28}NO_3Na with a molecular weight of approximately 293.38 g/mol. This compound is characterized by its amphiphilic nature, possessing a hydrophobic lauroyl chain (derived from lauric acid) and a hydrophilic carboxylate group, which allows it to function effectively as a surfactant. Sodium N-lauroylsarcosinate appears as a white powder and is recognized for its biodegradability and mildness, making it suitable for use in personal care products such as shampoos, toothpastes, and skin cleansers .

The mechanism of action of SLSA depends on its application.

  • Cleaning: The amphiphilic nature allows SLSA to lower the surface tension of water, enabling it to remove dirt and oil from surfaces.
  • Protein Denaturation: The interaction between the lauroyl group and hydrophobic regions of proteins disrupts their structure, leading to denaturation [].
  • Microbial Control: SLSA disrupts the cell membranes of microbes, causing cell death [].
  • Skin irritation: Mild skin irritation can occur in some individuals, especially with prolonged or frequent contact.
  • Eye irritation: SLSA can cause eye irritation if it comes into contact with the eyes.
  • Inhalation hazard: Inhalation of SLSA dust can irritate the respiratory tract [].

Sodium N-lauroylsarcosinate exhibits various chemical behaviors due to its functional groups. It can participate in reactions typical of amides and carboxylic acids, such as hydrolysis and esterification. The compound's amphiphilic structure allows it to form micelles in aqueous solutions, facilitating the solubilization of oils and dirt. Additionally, it can interact with other surfactants to create stable vesicles or aggregates, which are useful for drug delivery systems .

Sodium N-lauroylsarcosinate has demonstrated notable biological activities. It acts as an anionic surfactant with protein denaturing properties, which can disrupt cell membranes and inhibit bacterial growth. Studies have shown that it can inhibit hexokinase activity and has microbicidal properties against sexually transmitted diseases when formulated in topical applications. Furthermore, it has been reported to inhibit bacterial flora in human saliva and gut at concentrations as low as 0.25%, while also exhibiting fungistatic effects at 1% concentration .

The synthesis of sodium N-lauroylsarcosinate typically involves the reaction of sarcosine with lauric acid or its derivatives. This process may occur through direct acylation where the carboxylic acid group of lauric acid reacts with the amino group of sarcosine under controlled conditions to form the amide bond. The resulting product is then neutralized with sodium hydroxide to yield the sodium salt form. This method ensures a high degree of purity and functionality suitable for various applications .

Sodium N-lauroylsarcosinate is widely used across several industries due to its versatile properties:

  • Personal Care Products: As a surfactant in shampoos, body washes, shaving foams, and toothpastes.
  • Household Products: Incorporated into cleaning agents due to its ability to emulsify oils and dirt.
  • Industrial

Research has indicated that sodium N-lauroylsarcosinate can interact synergistically with other surfactants, such as cationic or non-ionic surfactants, leading to the formation of pH-sensitive vesicles that can encapsulate drugs for enhanced delivery through biological membranes. These interactions are crucial for developing advanced formulations in both cosmetic and pharmaceutical applications .

Sodium N-lauroylsarcosinate shares structural similarities with several other surfactants and compounds derived from fatty acids and amino acids. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Sodium Lauryl SulfateAnionic SurfactantStronger cleansing properties but harsher on skin
Cocamidopropyl BetaineAmphoteric SurfactantMilder; derived from coconut oil
Sodium Stearoyl LactylateAnionic SurfactantEmulsifying agent; used in food and cosmetic products
Sodium CaprylateAnionic SurfactantDerived from caprylic acid; used as a preservative

Uniqueness of Sodium N-lauroylsarcosinate: Unlike many traditional surfactants that may be harsh on skin and hair, sodium N-lauroylsarcosinate is noted for its mildness and biodegradability. Its ability to inhibit microbial growth adds a significant advantage in personal care formulations aimed at enhancing skin health while providing effective cleansing properties .

Physical Description

Dry Powder, Liquid; Liquid
White powder; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

294.20451307 g/mol

Monoisotopic Mass

294.20451307 g/mol

Heavy Atom Count

20

UNII

632GS99618

GHS Hazard Statements

Aggregated GHS information provided by 750 companies from 18 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 35 of 750 companies. For more detailed information, please visit ECHA C&L website;
Of the 16 notification(s) provided by 715 of 750 companies with hazard statement code(s):;
H315 (80.7%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (79.72%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (20.14%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (79.16%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Detergents

Vapor Pressure

0.02 [mmHg]

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

137-16-6

Metabolism Metabolites

Acyl sarcosines can be absorbed following oral or dermal contact, while nitrosamines can enter the body via ingestion, inhalation, or dermal contact. Once in the body, nitrosamines are metabolized by cytochrome P-450 enzymes, which essentially activates them into carcinogens. Sarcosine is metabolized to glycine by the enzyme sarcosine dehydrogenase. (A2878, A2879, L1892)

Wikipedia

Sodium_lauroyl_sarcosinate

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Cleansing; Foaming; Skin conditioning; Antistatic; Viscosity controlling; Hair conditioning; Surfactant; Emulsifying

General Manufacturing Information

Petroleum Lubricating Oil and Grease Manufacturing
Miscellaneous Manufacturing
Wholesale and Retail Trade
Not Known or Reasonably Ascertainable
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Glycine, N-methyl-N-(1-oxododecyl)-, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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